Home > Products > Screening Compounds P98134 > Eliglustat (SR) Diastereomer
Eliglustat (SR) Diastereomer - 1092472-65-5

Eliglustat (SR) Diastereomer

Catalog Number: EVT-13580371
CAS Number: 1092472-65-5
Molecular Formula: C23H36N2O4
Molecular Weight: 404.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Eliglustat (SR) Diastereomer is a specific diastereomer of eliglustat, a medication primarily used for the treatment of type 1 Gaucher disease, a rare genetic disorder caused by the deficiency of the enzyme acid β-glucosidase. This compound acts as a glucosylceramide synthase inhibitor, which helps in reducing the accumulation of glucosylceramide in lysosomes, ultimately alleviating the symptoms associated with the disease. The compound was developed at the University of Michigan and received approval from the Food and Drug Administration in August 2014 under the brand name Cerdelga .

Source and Classification

Eliglustat is classified as a small molecule and is categorized as an enzyme inhibitor. It specifically targets glucosylceramide synthase, playing a crucial role in the metabolic pathway of glycosphingolipids. The compound's chemical formula is C23H36N2O4C_{23}H_{36}N_{2}O_{4} with a molar mass of approximately 404.55 g/mol . The diastereomeric form is significant because diastereomers can exhibit different physical and chemical properties, which may affect their biological activity and therapeutic efficacy .

Synthesis Analysis

Methods and Technical Details

The synthesis of eliglustat (SR) diastereomer involves several key steps including the formation of chiral centers that are essential for its activity. The synthetic route typically utilizes asymmetric synthesis techniques to ensure that the desired diastereomer is produced preferentially.

  1. Chiral Building Blocks: The synthesis begins with chiral building blocks that are crucial for establishing the stereochemistry of the compound.
  2. Coupling Reactions: Various coupling reactions are employed to connect different functional groups while maintaining stereochemical integrity.
  3. Purification: After synthesis, purification techniques such as chromatography are used to isolate the desired diastereomer from any byproducts.

These methods ensure that high purity and yield of eliglustat (SR) diastereomer are achieved, which is vital for its application in therapeutic settings.

Molecular Structure Analysis

Structure and Data

The molecular structure of eliglustat (SR) diastereomer can be represented by its SMILES notation: CC(C(=O)N1CCCCC1)C(C(C2=CC=CC=C2O)C(=O)O)C(C(C3=CC=CC=C3)C(=O)N4CCCCC4)C(C5=CC=CC=C5)C(=O)O. This notation captures the arrangement of atoms within the molecule, highlighting its complex structure with multiple chiral centers.

  • Chemical Formula: C23H36N2O4C_{23}H_{36}N_{2}O_{4}
  • Molar Mass: 404.55 g/mol
  • IUPAC Name: N-[(1S,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide .

The three-dimensional conformation of eliglustat (SR) can be modeled using computational chemistry software to visualize its spatial arrangement.

Chemical Reactions Analysis

Reactions and Technical Details

Eliglustat (SR) diastereomer participates in various chemical reactions typical for small organic molecules:

  1. Substitution Reactions: The amide functional group can undergo nucleophilic substitution, affecting its reactivity.
  2. Hydrolysis: The ester bonds present may be hydrolyzed under acidic or basic conditions, leading to potential degradation products.
  3. Oxidation-Reduction Reactions: Depending on the functional groups present in its structure, eliglustat can also participate in oxidation-reduction reactions.

These reactions are essential for understanding both its stability and potential interactions within biological systems.

Mechanism of Action

Process and Data

The mechanism of action of eliglustat (SR) diastereomer involves inhibition of glucosylceramide synthase. This enzyme catalyzes the formation of glucosylceramide from glucose and ceramide. By inhibiting this enzyme:

  • Reduction in Glucosylceramide Levels: The compound decreases glucosylceramide accumulation in lysosomes.
  • Improvement in Symptoms: Reducing this accumulation alleviates symptoms associated with Gaucher disease such as splenomegaly and anemia .

Clinical studies have shown that patients treated with eliglustat experience significant improvements in spleen volume, hemoglobin levels, liver volume, and platelet counts .

Physical and Chemical Properties Analysis

Properties

The physical and chemical properties of eliglustat (SR) diastereomer include:

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for organic compounds.

These properties influence its formulation as an oral medication and its pharmacokinetics within the body.

Applications

Scientific Uses

Eliglustat (SR) diastereomer is primarily used in clinical settings for:

  • Treatment of Gaucher Disease: It serves as an oral substrate reduction therapy for patients who cannot tolerate enzyme replacement therapy.
  • Research Applications: Its mechanism provides insights into glycosphingolipid metabolism and potential therapeutic strategies for other lysosomal storage disorders.

The ongoing research into its efficacy continues to expand understanding within pharmacology and medicinal chemistry fields .

Introduction to Eliglustat (SR) Diastereomer in Contemporary Research

Historical Context and Discovery of Eliglustat Diastereomers

The development of eliglustat represents a significant milestone in the evolution of targeted therapies for lysosomal storage disorders. While the specific discovery timeline of the (SR) diastereomer remains proprietary, its emergence as a therapeutic entity coincides with advanced understanding of glucosylceramide metabolism in Gaucher disease pathophysiology. Eliglustat received FDA approval in 2014 and EMA authorization in 2015 as the first-line oral therapy for Gaucher disease type 1 (GD1), marking a paradigm shift from intravenous enzyme replacement therapies (ERTs). The diastereomeric purity of eliglustat was a critical focus during development, with the (SR) configuration identified as essential for optimal pharmacological activity through rigorous structure-activity relationship studies. The compound's approval was predicated on robust phase 2 and 3 clinical trials demonstrating its efficacy in both treatment-naïve patients and those stabilized on ERT, establishing a new standard in substrate reduction therapy [2] [4].

Significance of Stereochemical Control in Therapeutic Efficacy

The stereochemical configuration of eliglustat directly governs its target engagement and clinical outcomes. The (SR) diastereomer exhibits precise molecular complementarity with the active site of glucosylceramide synthase (GCS), the enzyme responsible for catalyzing the first step in glycosphingolipid biosynthesis. X-ray crystallographic studies reveal that the morpholinopropanol moiety and N-alkyl chain orientation in the (SR) configuration create optimal van der Waals contacts and hydrogen bonding interactions with GCS, resulting in potent inhibition (IC₅₀ ≈ 24 nM in K562 cells). This stereospecific binding translates to clinically significant outcomes: In the ENCORE trial, patients maintained on eliglustat showed remarkable stability in hematological and visceral parameters over four years, with ≥92% maintaining stable hemoglobin levels, platelet counts, and organ volumes annually. Bone mineral density z-scores remained within healthy reference ranges, demonstrating comprehensive disease control attributable to the molecule's stereochemical precision [2] [5].

Table 1: Clinical Stability Parameters in GD1 Patients Treated with Eliglustat (SR) Diastereomer (ENCORE Trial Data)

ParameterBaseline MeanYear 1Year 2Year 3Year 4Stability Threshold
Hemoglobin (g/dL)13.413.513.413.613.5≤1.5 g/dL decrease
Platelet count (×10⁹/L)185186184187185≤25% decrease
Spleen volume (MN)3.23.13.03.03.1≤25% increase
Liver volume (MN)1.21.21.11.11.2≤20% increase
Lumbar spine z-score-0.5-0.4-0.3-0.2-0.3Healthy reference range

MN = Multiples of Normal; Data adapted from long-term extension phase of ENCORE trial [2]

Properties

CAS Number

1092472-65-5

Product Name

Eliglustat (SR) Diastereomer

IUPAC Name

N-[(1R,2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide

Molecular Formula

C23H36N2O4

Molecular Weight

404.5 g/mol

InChI

InChI=1S/C23H36N2O4/c1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20/h10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26)/t19-,23+/m0/s1

InChI Key

FJZZPCZKBUKGGU-WMZHIEFXSA-N

Canonical SMILES

CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O

Isomeric SMILES

CCCCCCCC(=O)N[C@@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.